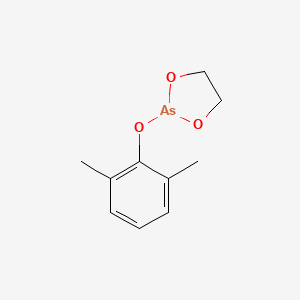![molecular formula C9H16O3 B15167984 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 634589-57-4](/img/structure/B15167984.png)
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is a chemical compound known for its unique bicyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) with other reagents to form the bicyclic acetal structure . The reaction conditions often require the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride as initiators, and the reactions are usually carried out in solvents like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to ring-opening or other structural changes.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyacetals through ring-opening polymerization, which has applications in creating materials with specific mechanical and chemical properties.
Pharmaceuticals: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Research: It is studied for its potential interactions with biological molecules and its effects on various biological pathways.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain molecular sites, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: Another bicyclic acetal with similar structural features but different substituents.
8-Oxabicyclo[3.2.1]octane: A related compound with an oxygen atom in the bicyclic ring, used in similar applications.
11-Oxatricyclo[5.3.1.0]undecane: A more complex bicyclic compound with additional rings and potential for different applications.
Uniqueness
1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane is unique due to its specific substituents and the resulting chemical properties. Its diethyl groups provide distinct steric and electronic effects, influencing its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
634589-57-4 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1,5-diethyl-3,6,8-trioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H16O3/c1-3-8-5-10-7-9(4-2,12-8)11-6-8/h3-7H2,1-2H3 |
Clé InChI |
DFJBKSLBWGUUNO-UHFFFAOYSA-N |
SMILES canonique |
CCC12COCC(O1)(OC2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)

![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)


![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)


![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)


